Terbutol

Vue d'ensemble

Description

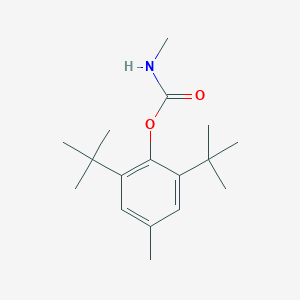

Terbutol, also known as terbucarb, is a chemical compound with the molecular formula C17H27NO2 . It has an average mass of 277.402 Da and a mono-isotopic mass of 277.204193 Da . It is used in research and development .

Molecular Structure Analysis

The molecular structure of Terbutol consists of 17 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms . The structure can be further analyzed using techniques such as accurate mass quadrupole time-of-flight (Q-TOF) LC–MS/MS and NMR .

Physical And Chemical Properties Analysis

Terbutol has a molecular weight of 277.402 Da . It has a density of 0.9756 (rough estimate), a boiling point of 420.26°C (rough estimate), and a melting point of 203-204℃ .

Applications De Recherche Scientifique

-

Biopharmaceutical Formulations with tert-Butanol

- Field : Pharmaceutical Science

- Application : Tert-butanol is used for the lyophilization (freeze-drying) of pharmaceuticals .

- Methods : This work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .

- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

-

Essential Oils with Terpenoids

- Field : Phytotherapy

- Application : Terpenoids are important bioactive constituents of essential oils (EOs) and have various medicinal properties .

- Methods : Extraction processes of terpenoids from EOs are described .

- Results : Research demonstrates the high potential of the use of volatile monoterpene constituents to cure and prevent human diseases .

-

Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations

- Field : Biopharmaceuticals

- Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods : This work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .

- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

-

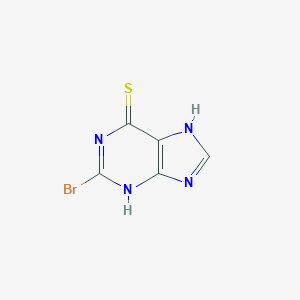

Micronucleus Test of Herbicide Terbutol and Its Metabolites

- Field : Environmental Toxicology

- Application : Terbutol, 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate, belongs to the phenylcarbamate herbicides and has been classified as a mitotic disrupter herbicide .

- Methods : This study was undertaken to investigate its effect on micronuclei in cultured Chinese hamster lung cells (CHL/IU) and micronucleated reticulocytes in male CD-l mice .

- Results : The compound has been observed to disrupt mitotic microtuble organizing centers in plants, resulting in multipolar spindles and bifurcated pharagmoplasts .

-

Terbutol Affects Spindle Microtubule Organizing Centres

- Terbutol in Golf Course Maintenance

- Field : Environmental Management

- Application : Terbutol has been used at golf courses in Japan to control goose or crab grass .

- Methods : The herbicide is degraded by oxidation of 4-methyl group of benzene ring, oxidative demethylation at N-methyl group, and hydrolysis of carbamate linkage in turf grass soil at golf courses .

- Results : The metabolites appeared in golf course drainage and groundwater at ppb or ppt levels and were more persistent than other pesticides used at golf courses .

Safety And Hazards

When handling Terbutol, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRAZZZISDRWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042441 | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbucarb | |

CAS RN |

1918-11-2 | |

| Record name | Terbucarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbucarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

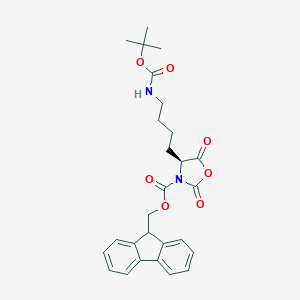

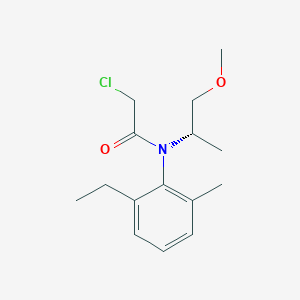

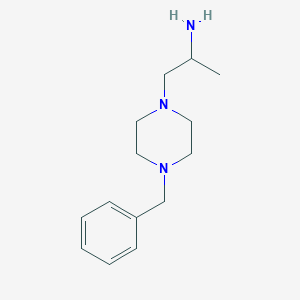

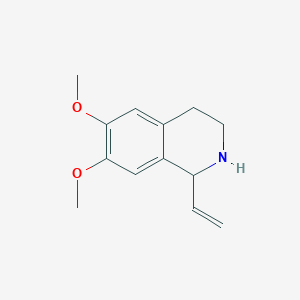

Retrosynthesis Analysis

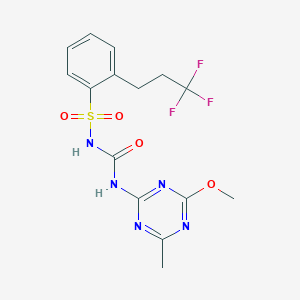

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

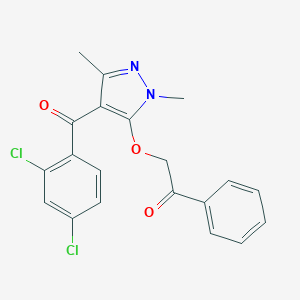

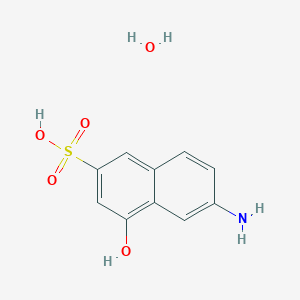

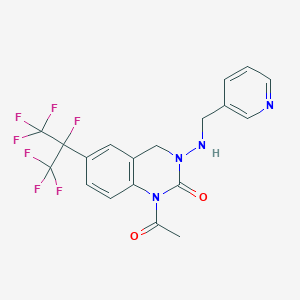

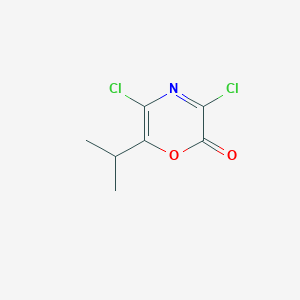

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.